N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide; hydrochloride, commonly referred to as SAR216471, is a synthetic compound notable for its role as a potent and selective antagonist of the P2Y12 receptor. This receptor is crucial in mediating platelet aggregation, making SAR216471 a significant candidate in antiplatelet therapy. The compound exhibits high potency, with an IC50 value of approximately 17 nM, indicating its effectiveness in inhibiting adenosine diphosphate-induced platelet aggregation .
SAR216471 is classified as a small molecule and is primarily utilized in scientific research focusing on cardiovascular diseases. It has been identified as a potential alternative or adjunct to existing antiplatelet therapies such as clopidogrel, due to its ability to selectively inhibit the P2Y12 receptor, thereby reducing the risk of thrombotic events .
The synthesis of SAR216471 involves several steps designed to optimize yield and purity while minimizing by-products. The initial step typically includes the formation of a pyridazine derivative, followed by the introduction of a butanoyl group through acylation reactions. Subsequent reactions involve coupling with an indole derivative to construct the complex structure of SAR216471.
Key steps in the synthesis include:
These synthetic routes have been optimized for high efficiency and reproducibility .
The molecular structure of SAR216471 can be represented as follows:
The compound features multiple functional groups including:
The presence of chlorine at the 5-position enhances its biological activity by influencing receptor binding dynamics .
SAR216471 participates in several chemical reactions relevant to its mechanism of action:
SAR216471 exerts its pharmacological effects primarily through competitive antagonism at the P2Y12 receptor. When adenosine diphosphate binds to this receptor, it triggers a signaling cascade leading to platelet activation and aggregation. By preventing this interaction, SAR216471 inhibits platelet activation, thereby reducing thrombus formation.
This mechanism is particularly significant in managing conditions like acute coronary syndromes where excessive platelet aggregation poses serious health risks .
SAR216471 exhibits several notable physical and chemical properties:
These properties contribute to its profile as a potential therapeutic agent for cardiovascular diseases .
The primary application of SAR216471 lies in its use as an antiplatelet agent. Due to its mechanism of action, it is being explored as a potential alternative or adjunct to existing antiplatelet therapies such as clopidogrel. Its selective inhibition of the P2Y12 receptor positions it as a promising candidate for managing conditions that require careful modulation of platelet activity, including:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3